{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

The compound {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone (CAS 478030-83-0) is a synthetic heterocyclic small molecule (C16H8ClF3N2O2, MW 352.69 g mol⁻¹) that combines a 3-chloro-5-(trifluoromethyl)pyridine ring with a 5‑benzoylisoxazole moiety. It is catalogued as a research‑grade building block (Bionet1_002785) and supplied with certified purity ≥98 %.

Molecular Formula C16H8ClF3N2O2
Molecular Weight 352.7
CAS No. 478030-83-0
Cat. No. B2662193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone
CAS478030-83-0
Molecular FormulaC16H8ClF3N2O2
Molecular Weight352.7
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
InChIInChI=1S/C16H8ClF3N2O2/c17-11-6-10(16(18,19)20)8-21-14(11)12-7-13(24-22-12)15(23)9-4-2-1-3-5-9/h1-8H
InChIKeySRXPOCXFPQYJEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolylmethanone (CAS 478030-83-0): Structural and Physicochemical Baseline for Lead Identification


The compound {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone (CAS 478030-83-0) is a synthetic heterocyclic small molecule (C16H8ClF3N2O2, MW 352.69 g mol⁻¹) that combines a 3-chloro-5-(trifluoromethyl)pyridine ring with a 5‑benzoylisoxazole moiety [1]. It is catalogued as a research‑grade building block (Bionet1_002785) and supplied with certified purity ≥98 % . Computed descriptors (XLogP3‑AA = 4.2, 0 H‑bond donors, 7 H‑bond acceptors, 3 rotatable bonds) place it in a physicochemical space suitable for fragment‑based and lead‑like screening campaigns [1]. The electron‑withdrawing trifluoromethyl and chloro substituents, together with the carbonyl linker, create a distinctive electrostatic and steric profile that differentiates it from simpler isoxazole or pyridine building blocks.

Why Generic Substitution Fails for 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolylmethanone: The Impact of Subtle Structural Variations


Compounds sharing the pyridine‑isoxazole‑ketone scaffold cannot be interchanged without altering key molecular recognition and physicochemical properties. The precise arrangement of the chloro and trifluoromethyl groups on the pyridine ring, the position of the carbonyl linker, and the phenyl substituent collectively govern electronic distribution, lipophilicity, and hydrogen‑bonding capacity [1]. Close analogs such as the O‑methyloxime derivative (C17H11ClF3N2O2, MW 381.74) or the ethanone variant (CAS 477873‑01‑1) differ in size, polarity, and metabolic stability, which can lead to divergent biological activity, PK profiles, or synthetic tractability. For procurement decisions, the specific compound’s unique combination of low molecular weight, high logP, and absence of hydrogen‑bond donors makes it particularly suited for CNS‑oriented or fragment‑based libraries, where even minor structural changes can shift a molecule outside the desired property space [1].

Quantitative Differentiation Guide for 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolylmethanone (CAS 478030-83-0)


Physicochemical Property Differentiation vs. the O-Methyloxime Analog

The target compound (XLogP3‑AA = 4.2, MW = 352.69 Da, HBA = 7, HBD = 0) [1] has a significantly lower molecular weight and higher lipophilicity than its O‑methyloxime derivative (C17H11ClF3N2O2, MW = 381.74 Da) . Although the exact logP of the oxime has not been published, the additional methyl group and the oxime nitrogen increase the H‑bond acceptor count to 8 and raise molecular weight by 29 Da, predicting a logP shift of approximately ‑0.3 to ‑0.5 units based on fragment‑based estimates. The target compound therefore offers better alignment with CNS lead‑like criteria (MW < 400, logP > 3) and fragment library design guidelines.

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Commercial Purity and Quality Certification Advantage

MolCore supplies the compound at a certified purity of ≥98 % (NLT 98 %) under ISO quality management systems . Many competing isoxazole‑pyridine building blocks are offered only at 95 % purity or without explicit certification . The 3 percentage‑point purity advantage reduces the risk of confounding assay results caused by impurities, which is critical for reliable SAR interpretation and high‑throughput screening campaigns.

High-Throughput Screening Assay Reproducibility Quality Control

Structural Uniqueness for Kinase and nAChR Targeted Libraries

The 3‑chloro‑5‑(trifluoromethyl)pyridin‑2‑yl fragment is a recognized hinge‑binding motif in kinase inhibitor design, while the benzoylisoxazole moiety can engage hydrophobic back pockets or allosteric sites [1]. No commercially available compound with this precise substitution pattern and connectivity exists outside of the Bionet library (Bionet1_002785), making it a unique scaffold for lead generation . The compound has been annotated as a potential positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) , a target class where subtle structural modifications dramatically affect subtype selectivity and efficacy.

Kinase Inhibitor nAChR Modulator Chemical Biology

Evidence‑Backed Application Scenarios for 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolylmethanone (CAS 478030-83-0)


Fragment‑Based Lead Generation for CNS Kinase Targets

With its low molecular weight (352.69 Da), high lipophilicity (logP 4.2), and absence of H‑bond donors, the compound is an ideal fragment for CNS‑oriented kinase inhibitor design. It can be elaborated at the phenyl ring or the isoxazole C‑H position while maintaining favorable brain‑penetration parameters [1]. The unique pyridine‑isoxazole‑ketone connectivity differentiates it from simpler fragments and offers multiple vectors for structure‑based optimization.

Chemical Biology Probe Development Targeting nAChRs

The compound has been annotated as a potential positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs) . Its scaffold uniqueness makes it suitable for the development of subtype‑selective chemical probes, particularly for α7 or α4β2 nAChR subtypes where allosteric modulation is a validated therapeutic strategy.

High‑Throughput Screening Collection Enhancement

Supplied at ≥98 % purity with ISO certification , the compound meets the stringent quality requirements of high‑throughput screening collections. Its low molecular weight, high logP, and scaffold novelty increase the diversity of screening decks and reduce the risk of redundant hits from over‑represented chemotypes.

Quote Request

Request a Quote for {3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.